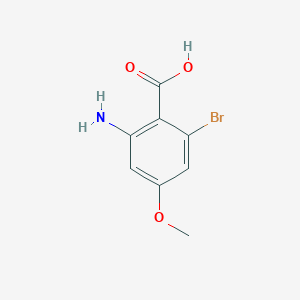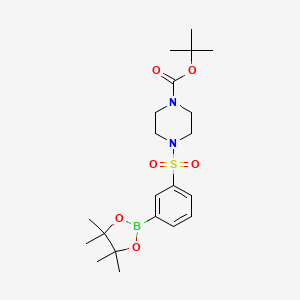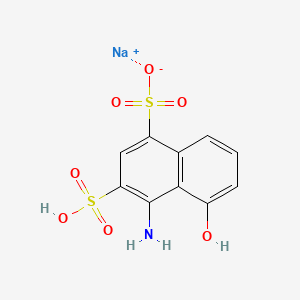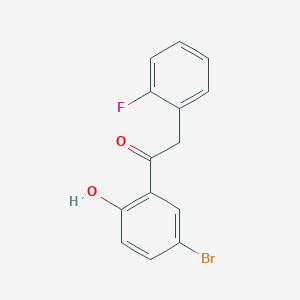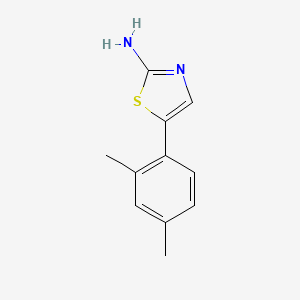
5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. Computational methods can also be used to predict these properties .Scientific Research Applications
Anti-inflammatory Activity
A study by J. Suh et al. (2012) focused on the biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, highlighting their anti-inflammatory activity. These compounds were tested for their ability to inhibit 5-lipoxygenase (LOX), a key enzyme involved in the synthesis of leukotrienes, which play a significant role in inflammation-related diseases such as asthma and rheumatoid arthritis. The study identified specific derivatives, particularly N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, demonstrating potent anti-inflammatory activity as 5-LOX inhibitors (J. Suh, Eul Kgun Yum, H. Cheon, Y. Cho, 2012).
Corrosion Inhibition
The inhibition performance of certain derivatives, including those similar to 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, has been investigated for their ability to protect mild steel in acidic environments. A study by Zohreh Salarvand et al. (2017) demonstrated that specific 2-phenyl-benzothiazole derivatives exhibit up to 95% inhibition efficiency at minimal concentrations, indicating their potential as effective corrosion inhibitors (Zohreh Salarvand, M. Amirnasr, M. Talebian, K. Raeissi, S. Meghdadi, 2017).
Antimicrobial and Anti-Proliferative Activities
L. H. Al-Wahaibi et al. (2021) reported on the synthesis of N-Mannich bases from 1,3,4-oxadiazole derivatives, which were then evaluated for their in vitro inhibitory activity against pathogenic bacteria and fungi. Some compounds displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was assessed against various cancer cell lines, with some derivatives showing optimum activity (L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, 2021).
Electronic Structure and Antituberculostatic Activity
A study by F. Aydogan et al. (2002) explored the synthesis of new derivatives, including the 5-alkyl and 3-(2,4-dimethylphenyl) substituted 1,3,4-oxadiazole-2-thione compounds. These compounds were evaluated for their antibacterial and antituberculostatic activity, showcasing their potential in medicinal chemistry. Molecular orbital calculations provided insights into their optimized geometrical structures and electron delocalization, indicating their significance in electronic and material sciences (F. Aydogan, Z. Turgut, N. Ocal, S. S. Erdem, 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMERVMVHXNLRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


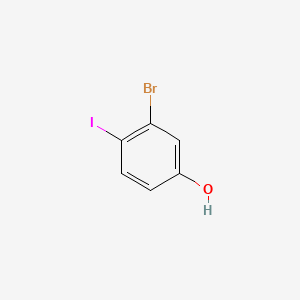
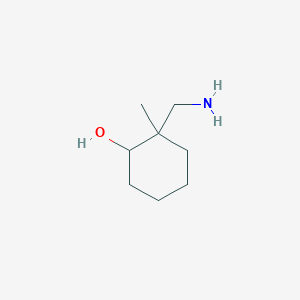
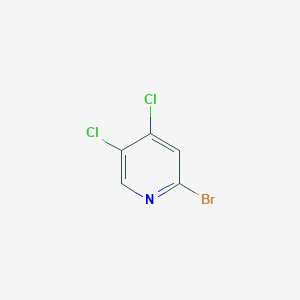
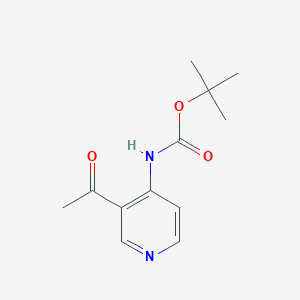
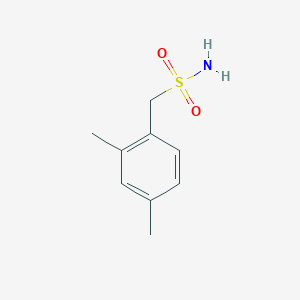
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

